![molecular formula C14H26ClNO B5106183 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5106183.png)
2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride, also known as AAPT or Memantine, is a medication that is used to treat Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that regulates the activity of glutamate in the brain.
Mecanismo De Acción
The mechanism of action of 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride involves the regulation of glutamate activity in the brain. It acts as a non-competitive NMDA receptor antagonist, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding reduces the activity of glutamate, which is known to be involved in the development of neurodegenerative diseases such as Alzheimer's disease.
Biochemical and Physiological Effects:
2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride has been shown to improve cognitive function and memory in patients with Alzheimer's disease. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. In addition, it has been found to have analgesic effects, reducing pain in animal models of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride in lab experiments is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it is a medication that is primarily used for therapeutic purposes, which may limit its use in certain types of experiments.
Direcciones Futuras
For research on 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride include investigating its potential use in treating other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). It may also be useful to explore its potential use in combination with other medications for the treatment of Alzheimer's disease. Finally, further research is needed to understand the long-term effects of using 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride, particularly in elderly patients.
Métodos De Síntesis
The synthesis of 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride involves the reaction of 1-adamantanecarboxylic acid with 2-amino-1-propanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the intermediate 1-(1-adamantyl)methylamino-2-hydroxypropane, which is then treated with hydrochloric acid to form the final product, 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride.
Aplicaciones Científicas De Investigación
2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been investigated for its potential use in treating drug addiction and chronic pain.
Propiedades
IUPAC Name |
2-(1-adamantylmethylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO.ClH/c1-10(8-16)15-9-14-5-11-2-12(6-14)4-13(3-11)7-14;/h10-13,15-16H,2-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJCDBJQXMEATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816397 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5106132.png)
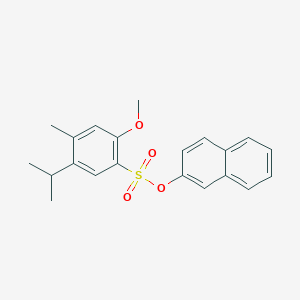
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B5106149.png)
![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5106171.png)
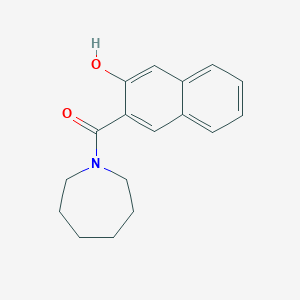
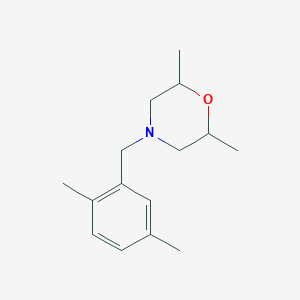
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B5106198.png)
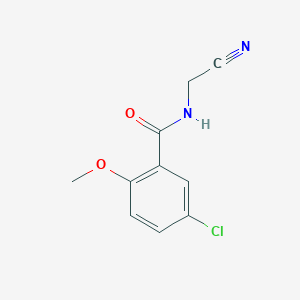
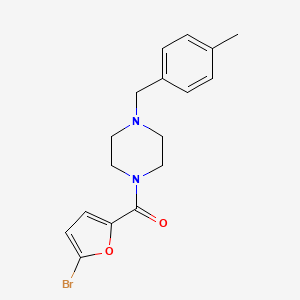
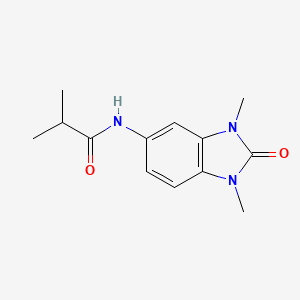
![2-[5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5106223.png)